molecular formula C22H27FN2O3 B6011656 N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B6011656
M. Wt: 386.5 g/mol
InChI Key: SLSHPUCYZYCOPK-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FMPA is a piperidine derivative that belongs to the class of amide compounds. It has been extensively studied for its pharmacological properties and has shown promising results in various areas of medical research.

Mechanism of Action

The exact mechanism of action of FMPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and physiological effects:
FMPA has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMPA has also been shown to inhibit the growth and proliferation of cancer cells. In addition, FMPA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMPA in lab experiments is its potency. FMPA has been shown to be highly effective against cancer cells, making it a valuable tool for researchers studying cancer. However, one limitation of using FMPA in lab experiments is its potential toxicity. FMPA has been shown to have toxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on FMPA. One area of interest is the development of new synthetic methods for FMPA that are more efficient and cost-effective. Another area of interest is the development of new formulations of FMPA that are less toxic and more effective. Additionally, further research is needed to fully understand the mechanism of action of FMPA and its potential applications in the treatment of cancer and neurological disorders.

Synthesis Methods

FMPA can be synthesized using various methods, including the reaction of 2-(2-methoxyphenoxy)acetic acid with 1-(2-fluorobenzyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-methylmorpholine to obtain FMPA. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

FMPA has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. FMPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-27-20-10-4-5-11-21(20)28-16-22(26)24-13-17-7-6-12-25(14-17)15-18-8-2-3-9-19(18)23/h2-5,8-11,17H,6-7,12-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSHPUCYZYCOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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